molecular formula C8H4FNO4 B12862606 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one

Cat. No.: B12862606
M. Wt: 197.12 g/mol
InChI Key: OLDQWMMKJGCIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is a high-value synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound belongs to the class of 3(2H)-furanones, a structure recognized as a privileged pharmacophore in the development of novel therapeutic agents due to its presence in numerous biologically active natural and synthetic molecules . The benzofuran-3(2H)-one core, especially when substituted with halogen and nitro groups like fluorine and nitro at the 5 and 7 positions, is a key building block for constructing complex polycyclic frameworks through reactions such as dearomative cycloadditions . Researchers utilize this and similar derivatives in the design and synthesis of compounds for a wide spectrum of pharmacological activities. Furanone derivatives, particularly 2(5H)-furanones, have been identified as promising candidates for anti-inflammatory, anticancer, and antimicrobial agents . The specific pattern of substitution on the benzo[b]furan ring can be tailored to interact with various biological targets. For instance, such derivatives have been explored as inhibitors of key enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) for oncology research and have shown potential in anti-tubercular and anti-bacterial applications . The nitro group enhances the electron-deficient nature of the benzofuran system, making it a reactive partner in cyclization reactions to access novel heterocyclic systems, such as benzofuro[3,2-b]indol-3-ones, which are structures of high interest in fragment-based drug discovery . The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and binding affinity. This combination of features makes this compound a versatile and powerful tool for chemical synthesis and biological exploration in a research setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

5-fluoro-7-nitro-1-benzofuran-3-one

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-7(11)3-14-8(5)6(2-4)10(12)13/h1-2H,3H2

InChI Key

OLDQWMMKJGCIDX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of the 5 Fluoro 7 Nitrobenzo B Furan 3 2h One Scaffold

Reactivity of the Benzo[b]furanone System

The reactivity of the benzo[b]furanone core is a product of the fused aromatic and heterocyclic rings. The electron-donating character of the furan (B31954) oxygen atom enhances the electron density of the furan portion, making it more susceptible to electrophilic attack than benzene (B151609). pearson.com Conversely, the benzene ring is strongly deactivated by the electron-withdrawing nitro group.

Electrophilic aromatic substitution (EAS) on the benzofuranone system is expected to be challenging due to the deactivating effect of the nitro group on the benzene ring. However, the furan ring is generally more reactive towards electrophiles than benzene. pearson.compearson.com In furan, electrophilic substitution preferentially occurs at the 2-position (alpha to the oxygen) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the oxygen atom's lone pair. pearson.com

For 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one, the directing effects of the substituents on the benzene ring must be considered. The nitro group is a strong deactivating group and a meta-director. The fluorine atom is also deactivating but is an ortho-, para-director. The positions on the benzene ring are C4, C5, C6, and C7. The existing substituents are at C5 (fluoro) and C7 (nitro). Therefore, any electrophilic attack on the benzene ring would be directed to the positions ortho and para to the fluorine (C4 and C6) and meta to the nitro group (C4 and C6). Both substituents thus direct incoming electrophiles to the C4 and C6 positions. However, the strong deactivating nature of the nitro group makes substitution on the benzene ring difficult.

In contrast, the furan moiety remains a potential site for electrophilic attack, primarily at the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionPredicted Major Product(s)Rationale
Br₂/FeBr₃2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-oneThe furan ring is more activated towards EAS than the deactivated benzene ring. Substitution is expected at the more nucleophilic C2 position of the furan ring. pearson.compearson.com
HNO₃/H₂SO₄Limited reactivity expectedThe presence of a strong deactivating nitro group on the benzene ring and the carbonyl group on the furanone ring significantly reduces the nucleophilicity of the entire system, making further nitration challenging.
Friedel-Crafts Alkylation/AcylationReaction unlikely to proceedThe strongly deactivated benzene ring is not sufficiently nucleophilic to undergo Friedel-Crafts reactions.

The presence of a fluorine atom and a strongly electron-withdrawing nitro group on the aromatic ring makes the this compound scaffold a candidate for nucleophilic aromatic substitution (SNAr). The nitro group, being in the para position relative to the fluorine atom, strongly activates the ring towards nucleophilic attack at the carbon bearing the fluorine. This is a well-established principle in aromatic chemistry. beilstein-journals.orgnih.govnih.gov

Therefore, the fluorine atom at the C5 position is expected to be susceptible to displacement by various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileExpected Product
R-OH / Base5-Alkoxy-7-nitrobenzo[b]furan-3(2H)-one
R-SH / Base5-(Alkylthio)-7-nitrobenzo[b]furan-3(2H)-one
R₂NH5-(Dialkylamino)-7-nitrobenzo[b]furan-3(2H)-one
N₃⁻5-Azido-7-nitrobenzo[b]furan-3(2H)-one

These substitutions would provide a versatile route to a variety of derivatives with different electronic and steric properties at the C5 position.

Transformations of the Carbonyl Group within the Benzo[b]furanone Ring

The carbonyl group at the C3 position of the furanone ring is a key site for chemical transformations. It can undergo reactions typical of ketones. For instance, it can be a target for nucleophilic attack.

Reduction of the carbonyl group would lead to the corresponding alcohol, 5-fluoro-7-nitro-2,3-dihydrobenzo[b]furan-3-ol. This reaction could be achieved using reducing agents such as sodium borohydride (B1222165). Further reactions of this alcohol, such as dehydration, could potentially lead to the formation of the corresponding benzofuran (B130515).

The carbonyl group can also react with Grignard reagents or other organometallic compounds to form tertiary alcohols.

Oxidation Reactions of Benzo[b]furan Derivatives

The benzo[b]furanone system has several sites that could be susceptible to oxidation. The furan ring, in particular, can be sensitive to strong oxidizing agents. For instance, oxidation of some furan derivatives can lead to ring-opening products. nih.gov In the case of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one, a related compound, it is suggested that oxidation could convert functional groups into carboxylic acids or aldehydes. smolecule.com However, the specific outcome would be highly dependent on the oxidant and the reaction conditions. The electron-withdrawing groups present in this compound would likely make the aromatic ring more resistant to oxidative degradation compared to an unsubstituted benzofuran.

Reduction Reactions of Benzo[b]furan Derivatives

The most prominent functional group for reduction in this compound is the nitro group. The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media. smolecule.com This transformation would yield 7-amino-5-fluorobenzo[b]furan-3(2H)-one, a compound with significantly different electronic properties and reactivity. The resulting amino group is an activating, ortho-, para-director, which would dramatically alter the reactivity of the benzene ring towards electrophilic substitution.

As mentioned in section 3.2, the carbonyl group can also be reduced. Selective reduction of either the nitro group or the carbonyl group would be a key challenge in the synthetic manipulation of this scaffold.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. However, the aromatic character of furan means that it is a less reactive diene than many non-aromatic dienes. The presence of the fused, electron-deficient benzene ring and the carbonyl group in the furanone system is expected to influence the dienophilic character of the furan moiety. In some furan-containing systems, [2+2] cycloaddition reactions have been observed. clockss.org The feasibility of cycloaddition reactions with this compound would depend on the nature of the dienophile or other reaction partner and the reaction conditions. The electron-withdrawing substituents may decrease the electron density of the furan ring, potentially making it a less effective diene in normal-electron-demand Diels-Alder reactions.

Functional Group Interconversions on the Benzo[b]furanone Core

The synthetic versatility of the this compound scaffold is significantly enhanced by the potential for a variety of functional group interconversions. These transformations allow for the strategic modification of the core structure, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. The primary sites for such interconversions are the nitro group at the 7-position, the fluorine atom at the 5-position, and the carbonyl group at the 3-position.

The presence of a strongly electron-withdrawing nitro group on the aromatic ring significantly influences the reactivity of the entire benzo[b]furanone system. This group can be readily transformed into other functionalities, most notably an amino group, which can then serve as a handle for further derivatization. Similarly, the fluorine atom, activated by the ortho- and para-directing effects of the nitro group, is susceptible to nucleophilic aromatic substitution, providing a route to introduce a wide array of substituents at the 5-position. The carbonyl group at the 3-position also presents opportunities for various chemical modifications.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation in the chemistry of nitroaromatic compounds. This conversion is crucial as it transforms an electron-withdrawing group into an electron-donating one, thereby significantly altering the electronic properties of the benzofuranone core. The resulting 7-aminobenzo[b]furanone derivative can then participate in a range of reactions typical of aromatic amines, such as diazotization followed by substitution, acylation, and alkylation.

Several established methods can be employed for the reduction of the nitro group in this compound. A common and effective method involves the use of metals in an acidic medium. For instance, iron powder in the presence of a mineral acid like hydrochloric acid is a classic and reliable reagent for this transformation. Other reducing agents such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) are also expected to be effective.

While specific experimental data for the reduction of this compound is not extensively reported in publicly available literature, the reduction of a closely related compound, 2-bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one, has been described. In this case, the nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. smolecule.com This suggests that similar conditions would be applicable to the title compound.

Table 1: Potential Reagents for the Reduction of the Nitro Group

Reagent SystemExpected ProductReference for Analogy
Fe / HCl7-Amino-5-fluorobenzo[b]furan-3(2H)-oneGeneral knowledge of nitro group reduction
SnCl₂ / HCl7-Amino-5-fluorobenzo[b]furan-3(2H)-oneGeneral knowledge of nitro group reduction
H₂, Pd/C7-Amino-5-fluorobenzo[b]furan-3(2H)-one smolecule.com

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom at the 5-position of the benzo[b]furanone core is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group at the 7-position. This activation makes it a viable leaving group for substitution by a variety of nucleophiles. This reaction pathway is of significant synthetic utility as it allows for the introduction of diverse functional groups at this position, leading to a wide range of novel derivatives.

The reactivity of fluoro-nitroaromatic compounds in SNAr reactions is well-documented. A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated that the fluorine atom can be displaced by a range of oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.org It is anticipated that this compound would exhibit similar reactivity.

Common nucleophiles that could be employed include alkoxides, phenoxides, amines, and thiols. The reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to generate the nucleophile in situ or to neutralize the liberated hydrofluoric acid.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

NucleophileReagentExpected ProductReference for Analogy
MethoxideSodium methoxide5-Methoxy-7-nitrobenzo[b]furan-3(2H)-one beilstein-journals.org
PhenoxideSodium phenoxide5-Phenoxy-7-nitrobenzo[b]furan-3(2H)-one beilstein-journals.org
AmmoniaAqueous ammonia5-Amino-7-nitrobenzo[b]furan-3(2H)-one beilstein-journals.org
PiperidinePiperidine5-(Piperidin-1-yl)-7-nitrobenzo[b]furan-3(2H)-one beilstein-journals.org
ThiophenoxideSodium thiophenoxide5-(Phenylthio)-7-nitrobenzo[b]furan-3(2H)-one beilstein-journals.org

Reactions Involving the Carbonyl Group

The carbonyl group at the 3-position of the benzo[b]furanone core is a key functional group that can undergo a variety of transformations. These reactions provide a means to further functionalize the heterocyclic ring and introduce structural diversity.

Standard carbonyl chemistry can be applied to this system. For instance, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding alcohol, 5-fluoro-7-nitro-2,3-dihydrobenzo[b]furan-3-ol. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) could potentially reduce both the carbonyl and the nitro group.

The ketone can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Furthermore, it can undergo condensation reactions with various nucleophiles. For example, reaction with hydroxylamine (B1172632) would yield the corresponding oxime, and reaction with hydrazines would produce hydrazones. These derivatives can be valuable intermediates for further synthetic transformations.

Table 3: Potential Reactions at the Carbonyl Group

ReagentReaction TypeExpected Product
NaBH₄Reduction5-Fluoro-7-nitro-2,3-dihydrobenzo[b]furan-3-ol
CH₃MgBr then H₃O⁺Grignard Reaction3-Methyl-5-fluoro-7-nitro-2,3-dihydrobenzo[b]furan-3-ol
NH₂OH·HClCondensationThis compound oxime
NH₂NH₂·H₂OCondensationThis compound hydrazone

Computational Chemistry and in Silico Investigations of 5 Fluoro 7 Nitrobenzo B Furan 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of benzofuran (B130515) compounds, providing insights into their stability and reactivity. researchgate.netresearchgate.net The unique structure of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one, which features a benzofuran core substituted with a highly electronegative fluorine atom and a potent electron-withdrawing nitro group, results in a distinct electronic profile that dictates its chemical behavior. smolecule.com

Studies on analogous 7-acetyl-5-nitrobenzofurans utilize DFT to examine intramolecular interactions and electron distribution. researchgate.net Such calculations determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, which is often a feature of bioactive molecules. For related furan (B31954) isomers, computational models like the Gaussian 4 (G4) compound model have been used to accurately determine thermodynamic properties, with results showing good agreement with experimental data where available. researchgate.net These calculations reveal that the specific arrangement of functional groups significantly influences the molecule's reactivity and potential interactions with biological systems. smolecule.com

Table 1: Key Parameters from Quantum Chemical Calculations for Aromatic Heterocycles This table presents typical parameters obtained from quantum chemical studies on furan derivatives, illustrating the data generated to predict molecular properties.

Parameter Description Typical Significance
Enthalpy of Formation (ΔHf) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. Indicates the thermodynamic stability of the molecule. researchgate.net
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons; associated with regions of high electron density.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons; associated with electrophilic sites.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. An indicator of chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity.

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and the ability to engage in long-range electrostatic interactions. researchgate.net |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding mechanism and affinity, guiding the development of targeted therapeutic agents. ijper.orgnih.gov

Docking studies performed on structurally similar benzofuran and furanone derivatives reveal their potential to interact with various biological targets, such as enzymes and receptors. nih.govuj.ac.za In these simulations, the ligand, this compound, is treated as flexible and is placed into the binding site of a rigid protein structure. The algorithm then explores various conformations and orientations of the ligand, scoring them based on binding energy. ijper.org

For related benzofuran compounds, docking studies have predicted strong binding to proteins through a combination of interactions. These typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and key amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: Occurring between the aromatic rings of the ligand and nonpolar residues of the protein. nih.gov

Electrostatic Interactions: Driven by the polar nature of the nitro group and the fluorine atom.

The results of these simulations are quantified using a docking score or an estimated binding affinity (e.g., Ki or IC50), which ranks the potential of the compound as an inhibitor or modulator of the target protein. researchgate.netsemanticscholar.org

Table 2: Example Docking Results for Benzofuran Analogs Against Protein Targets This table illustrates the types of data generated from molecular docking studies on compounds structurally related to this compound.

Compound Class Protein Target Docking Score / Binding Energy Key Interacting Residues (Example) Reference
Benzofuran derivative Bovine Serum Albumin (BSA) -40.05 kJ/mol (Global Energy) Leu-189, Ile-455, Glu-424, Ser-428 nih.gov
Urolithin Analog (Benzo[c]chromen-6-one) hMAO-B Not specified P102, L171, I199 researchgate.net
Chrysin derivative (Flavone) S. aureus TyrRS -7.311 to -5.092 kcal/mol Not specified semanticscholar.org

Following molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine the prediction of binding free energy. nih.govresearchgate.net This analysis provides a more accurate estimation of the stability of the protein-ligand complex by calculating the individual contributions of different energetic terms.

The binding free energy (ΔG_bind) is typically calculated as the difference between the energy of the complex and the energies of the free protein and ligand. It incorporates van der Waals forces, electrostatic interactions, and solvation energies. Studies on urolithin analogs, which share a core structure with furanones, have used these methods to determine that a strong binding free energy is indicative of a stable complex. researchgate.net Similarly, analysis of benzofurans binding to serum albumin has confirmed that these compounds can form stable complexes, which is crucial for their potential role as deliverable bioactive molecules. nih.gov

Table 3: Illustrative Breakdown of Binding Free Energy (MM/GBSA) This table provides a hypothetical example of the energetic components calculated in an MM/GBSA analysis for a ligand-protein complex, based on published studies.

Energy Component Description Example Contribution (kJ/mol)
ΔE_vdW Van der Waals energy -150
ΔE_elec Electrostatic energy -90
ΔG_solv Solvation free energy +125

| ΔG_bind | Total Binding Free Energy | -115 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

To develop a QSAR model, a set of related compounds with known biological activities (the "training set") is required. For furanone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. srce.hr In these studies, molecular descriptors representing steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated for each molecule. srce.hr

These descriptors then serve as independent variables in a statistical analysis, such as Partial Least Squares (PLS), to create a model that correlates the descriptors with the observed biological activity (e.g., pIC50 values). srce.hr More recently, machine learning algorithms have been used to develop robust QSAR models for predicting the bioactivity of diverse chemical structures, offering a rapid and cost-effective way to screen virtual libraries of compounds. nih.govnih.gov The predictive power of these models is validated using a "test set" of compounds that were not used in the model's creation. srce.hr

Table 4: Common Molecular Descriptors Used in QSAR Modeling This table lists examples of descriptors that would be calculated for this compound and its analogs to build a predictive QSAR model.

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment, Partial Charges Describes the electronic aspects of the molecule, influencing electrostatic interactions.
Topological Wiener Index, Molecular Connectivity Describes the atomic arrangement and branching of the molecule.
Physicochemical LogP, Molar Refractivity Relates to hydrophobicity and bulkiness, which affect absorption and distribution.

| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Describes the 3D shape and charge distribution of the molecule. srce.hr |

A significant output of 3D-QSAR studies is the generation of contour maps. srce.hr These maps are a visual representation of the chemo-mathematical patterns derived from the model, highlighting regions in 3D space where modifications to the molecular structure are likely to impact biological activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Contour Maps: Blue contours mark areas where positively charged or electron-donating groups would enhance activity, whereas red contours indicate where negatively charged or electron-withdrawing groups are preferred.

By analyzing these maps for a series of furanone derivatives, researchers can identify the key structural requirements for optimal interaction with a biological target. srce.hr This provides a rational basis for designing new analogs, such as derivatives of this compound, with potentially improved potency and selectivity. srce.hr

Conformational Analysis and Molecular Dynamics Simulations

Computational techniques are indispensable for understanding the three-dimensional structure and dynamic behavior of molecules, which are critical determinants of their chemical reactivity and biological activity. For a molecule like this compound, these methods can provide profound insights into its structural preferences and stability.

Conformational Analysis

The first step in a computational investigation would be a thorough conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule. The benzofuranone core is largely planar, but the methylene (B1212753) group at the 2-position introduces a degree of flexibility. researchgate.net The orientation of the nitro group relative to the aromatic ring also warrants investigation.

A prospective conformational analysis would be performed using quantum mechanical methods, such as Density Functional Theory (DFT). The process would involve:

Initial Structure Generation: Building the 3D structure of this compound.

Potential Energy Surface Scan: Systematically rotating the rotatable bonds, particularly the C-N bond of the nitro group, to map the potential energy surface and identify low-energy regions.

Geometry Optimization: Optimizing the geometry of each identified potential conformer to find the local energy minima.

Energy Calculation: Calculating the single-point energies of the optimized conformers using a higher level of theory or a larger basis set to determine their relative stabilities.

The expected outcome would be the identification of the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature.

Illustrative Conformational Analysis Data

Disclaimer: The following table contains hypothetical data for illustrative purposes only. It demonstrates the potential results of a DFT-based conformational analysis and does not represent actual experimental or calculated findings for this compound.

Conformer IDDihedral Angle (C6-C7-N-O)Relative Energy (kcal/mol)Population (%)
Conf-1 0.0°0.0075.8
Conf-2 90.0°2.501.5
Conf-3 180.0°1.1522.7

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations would be performed. rutgers.eduacs.org MD simulations model the movement of atoms and molecules over time, providing insights into structural stability, flexibility, and interactions with the surrounding solvent. rutgers.edu

A typical MD simulation protocol would involve:

System Setup: Placing the lowest-energy conformer of the molecule in a simulation box filled with a suitable solvent, such as water, to mimic physiological conditions.

Force Field Parameterization: Assigning a force field, like AMBER or CHARMM, to describe the interactions between atoms. Specific parameters for the nitro group and the fluorinated benzofuranone core might need to be developed or validated. rutgers.eduacs.org

Equilibration: Gradually heating the system to the desired temperature (e.g., 300 K) and allowing the pressure to stabilize.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect trajectory data.

Analysis of the MD trajectory would reveal key information about the molecule's flexibility, particularly the root-mean-square deviation (RMSD) of the backbone and the root-mean-square fluctuation (RMSF) of individual atoms. This would highlight which parts of the molecule are rigid and which are more flexible.

Illustrative Molecular Dynamics Simulation Metrics

Disclaimer: The following table presents hypothetical data for illustrative purposes. It shows potential metrics from a 100 ns MD simulation and does not represent actual calculated values for this compound.

MetricValueDescription
Average RMSD 1.2 ÅMeasures the average deviation of the molecule's backbone from the initial structure, indicating overall stability.
Average RMSF (Nitro Group) 0.8 ÅIndicates moderate flexibility of the nitro group relative to the benzofuranone core.
Average RMSF (Furanone Ring) 0.5 ÅSuggests high rigidity of the core ring structure.

Virtual Screening Methodologies for Novel Scaffolds

The this compound structure can serve as a valuable starting point for discovering new bioactive compounds through virtual screening. numberanalytics.com Virtual screening involves computationally searching large libraries of small molecules to identify those that are most likely to bind to a specific biological target. creative-enzymes.com This process can significantly accelerate the initial stages of drug discovery.

Scaffold-Based Virtual Screening

One powerful approach is scaffold hopping, which aims to identify new core structures (scaffolds) that retain the key biological activity of the original molecule but have different chemical backbones. nih.govnih.govuchicago.edu This strategy is useful for discovering novel intellectual property and improving properties like potency or synthetic accessibility.

A virtual screening workflow using the benzofuranone scaffold would typically proceed as follows: acs.orgresearchgate.net

Target Identification: Selecting a biological target, such as an enzyme or receptor, for which the benzofuranone scaffold is hypothesized to have inhibitory activity.

Pharmacophore Modeling: Defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to the target. This model would be based on the structure of this compound.

Database Screening: Searching large compound databases (e.g., ZINC, Enamine REAL) for molecules that match the pharmacophore model.

Molecular Docking: Docking the retrieved "hit" molecules into the binding site of the target protein to predict their binding orientation and affinity. The results are ranked based on a scoring function.

Post-filtering: Filtering the docked hits based on criteria such as drug-likeness (e.g., Lipinski's rule of five) and visual inspection to select the most promising candidates for experimental testing.

This hierarchical approach efficiently narrows down vast chemical libraries to a manageable number of high-potential compounds.

Illustrative Virtual Screening Hits

Disclaimer: The following table contains hypothetical data for illustrative purposes only. It shows a potential outcome of a virtual screening campaign using the this compound scaffold against a hypothetical enzyme target and does not represent actual screening results.

Hit IDScaffold TypeDocking Score (kcal/mol)Predicted Ligand Efficiency
Hit-1 Benzimidazole-9.50.45
Hit-2 Indole-9.10.42
Hit-3 Thiazole-8.80.48
Hit-4 Quinoline-8.50.39

Medicinal Chemistry and Drug Discovery Applications of Benzo B Furan and Benzo B Furan 3 2h One Scaffolds

Benzo[b]furan as a Privileged Scaffold in Modern Drug Design

The benzo[b]furan nucleus is a recurring motif in numerous biologically active natural products and synthetic molecules, making it a cornerstone in the development of novel therapeutic agents. nih.govscienceopen.com This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. nih.govijabbr.com The inherent structural features of benzo[b]furan allow for diverse functionalization, enabling medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their biological activity.

The therapeutic potential of benzo[b]furan derivatives is vast, with documented activities including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and neuroprotective effects. scienceopen.comnih.govresearchgate.net For instance, derivatives such as psoralen (B192213) and angelicin (B190584) have been utilized in the treatment of skin conditions like psoriasis and cancer. ijabbr.comsmolecule.com The prevalence of the benzo[b]furan core in clinically significant compounds underscores its importance as a foundational element for the design and synthesis of new drugs. scienceopen.com The ongoing exploration of this scaffold continues to yield promising candidates for treating a multitude of diseases. nih.gov

Exploration of Chemical Space through Scaffold Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activity to a known active compound. bldpharm.comresearchgate.net This approach is particularly useful for overcoming liabilities of a lead compound, such as poor metabolic stability, toxicity, or lack of novelty for intellectual property purposes. The process involves replacing the core molecular structure (the scaffold) of a known ligand with a different one while preserving the key pharmacophoric features responsible for its biological activity. researchgate.net

The benzo[b]furan scaffold is an attractive candidate for scaffold hopping strategies. Its rigid, planar structure and the potential for diverse substitution patterns allow it to mimic the spatial arrangement of functional groups in other aromatic or heterocyclic systems. By replacing a metabolically vulnerable aromatic ring with a more robust benzo[b]furan system, chemists can potentially enhance the pharmacokinetic profile of a drug candidate. This strategy allows for the exploration of new chemical space, leading to the discovery of compounds with improved potency, selectivity, and drug-like properties.

Design of Novel Chemical Libraries for Biological Screening

The systematic exploration of the biological potential of a scaffold is often achieved through the design and synthesis of chemical libraries. These collections of structurally related compounds are then subjected to high-throughput screening to identify hits against various biological targets. For the benzo[b]furan scaffold, diversity-oriented synthesis has been employed to generate extensive libraries of derivatives. scienceopen.com

The design of these libraries often involves the use of statistical molecular design to ensure a wide and systematic coverage of the chemical space around the benzo[b]furan core. scienceopen.com By strategically varying the substituents at different positions of the ring system, a vast number of unique compounds can be generated from a set of readily available building blocks. scienceopen.com These libraries have been instrumental in identifying novel benzo[b]furan derivatives with potent activities, including anticancer and anti-inflammatory properties. The resulting structure-activity relationship (SAR) data from screening these libraries is invaluable for the rational design of next-generation therapeutic agents. ijabbr.com

Role of the 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one Motif in Scaffold Development

The specific compound This compound is a distinct chemical entity, the existence of which is confirmed by its availability from chemical suppliers. While detailed research on this particular molecule is not widely published, its structural features suggest a significant potential role in scaffold development. The introduction of fluoro and nitro groups onto the benzo[b]furanone core can dramatically influence its physicochemical and pharmacological properties.

The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov The high electronegativity and small size of fluorine can alter the electronic properties of the aromatic ring and lead to more favorable interactions with biological targets. nih.gov The nitro group, a strong electron-withdrawing group, can also significantly impact the molecule's electronic character and reactivity.

While direct studies on this compound are limited, research on the closely related compound, 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one, offers insights into the potential applications of this substitution pattern. smolecule.com Studies on this analog suggest that such highly functionalized benzo[b]furanones may possess antiproliferative properties and could be explored in cancer research. smolecule.com The unique electronic structure imparted by the fluoro and nitro substituents may allow for specific interactions with cellular targets, paving the way for the development of novel therapeutic agents. smolecule.com

Development of Benzo[b]furanone-Based Probes and Chemical Tools

Beyond their therapeutic potential, functionalized benzo[b]furanones are also valuable as chemical tools for biological research. The development of molecular probes is crucial for understanding complex biological processes at the molecular level. These probes can be designed to interact with specific biomolecules or to report on the cellular environment.

The unique photophysical properties that can be engineered into the benzo[b]furanone scaffold make it an attractive platform for the design of fluorescent probes. For example, the highly substituted 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one has been noted for its potential application as a fluorescent probe in biological imaging. smolecule.com The specific substitution pattern on the benzo[b]furanone ring can be tailored to create probes with desired excitation and emission wavelengths, as well as sensitivity to specific analytes or cellular conditions. The facile synthesis and potential for structural modification of benzazole-type structures, including benzo[b]furanones, make them appealing candidates for the development of intelligent and versatile fluorescent probes.

Strategic Use of Functionalized Benzo[b]furanones as Building Blocks

Functionalized benzo[b]furanones are not only end-products but also serve as versatile building blocks in organic synthesis. These pre-functionalized heterocyclic systems provide a strategic advantage in the construction of more complex molecules. By starting with a functionalized benzo[b]furanone core, chemists can streamline the synthesis of target molecules, avoiding the need for late-stage, and often challenging, functionalization reactions.

A variety of synthetic methods have been developed to produce functionalized benzo[b]furanones, which can then be used in subsequent reactions to build molecular diversity. For instance, brominated benzo[b]furan derivatives have been shown to be versatile intermediates that can undergo various coupling reactions or nucleophilic displacements to introduce a wide range of substituents. nih.gov This approach allows for the efficient generation of libraries of complex molecules based on the benzo[b]furanone scaffold for biological evaluation. The use of these building blocks is a key strategy in modern synthetic and medicinal chemistry for the rapid discovery of new bioactive compounds.

Data Tables

Table 1: Reported Biological Activities of Benzo[b]furan Derivatives

Biological ActivityExample of Derivative ClassReference
Anticancer7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) nih.gov
Antimicrobial2-(3-(benzofuran-2-yl) pyrazol-1-yl) thiazoles
AntifungalCicerfuran nih.gov
Anti-inflammatoryMoracin D nih.gov
Neuroprotective2-Arylbenzofurans
AntiviralVarious substituted benzofurans

Structure Activity Relationship Sar Studies of Substituted Benzo B Furan 3 2h One Derivatives

Influence of Fluorine and Nitro Substituents on Biological Profiles

The introduction of fluorine and nitro groups into the benzo[b]furan-3(2H)-one scaffold has been shown to significantly modulate the biological activity of the resulting compounds. Fluorine, with its high electronegativity and ability to form strong bonds with carbon, can alter the electronic properties and metabolic stability of a molecule. For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group linked to a 6-HMA scaffold resulted in a twofold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA), with a Ki of 88 nM and an IC50 of 0.43 μM mdpi.com.

The nitro group is a well-known pharmacophore that can profoundly impact a molecule's biological profile. nih.gov It is an efficient scaffold in the synthesis of new bioactive molecules, contributing to a wide spectrum of activities, including antineoplastic and antimicrobial effects. nih.gov The presence of a nitro group can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms and cancer cells. nih.gov In the context of benzofuran (B130515) derivatives, a nitro group has been shown to significantly boost anticancer activity by reducing the melting temperature of DNA in Erlich ascites carcinoma (EAC) cells. mdpi.com The electronic properties of the nitro group can also favor interactions with specific amino acid residues in target proteins. nih.gov

Positional Effects of Functional Groups on Activity

The specific placement of functional groups on the benzo[b]furan-3(2H)-one core is a critical determinant of biological activity. SAR studies on various substituted benzofuran derivatives have demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity.

For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the position of methoxy and amino groups had a profound impact on their antiproliferative activity. nih.gov Compound 10h , with a methyl group at the C-3 position and a methoxy group at the C-6 position, was 2–4 times more potent than the unsubstituted analog 10g and 3–10 times more active than compound 10j , which had a methoxy group at the C-7 position. nih.gov Furthermore, swapping the positions of the amino and methoxy groups from C-5 and C-7 (10j ) to C-7 and C-5 (10f ), respectively, resulted in a decrease in activity. nih.gov

Modifications of the Furanone Ring and Their SAR Implications

The furanone ring is a core component of the benzo[b]furan-3(2H)-one scaffold and its structural integrity and substitution pattern are crucial for biological activity. The unsaturated γ-lactone motif present in butenolides is found in numerous natural products with significant biological importance. researchgate.net Modifications to this ring can lead to substantial changes in the molecule's pharmacological properties.

The introduction of substituents on the furanone ring can influence the molecule's interaction with target proteins. For example, the presence of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines. nih.gov This suggests that the C-3 position can accommodate substituents that may fit into a hydrophobic pocket of the target protein, thereby enhancing binding affinity.

Furthermore, the reactivity of the furanone ring itself can be exploited for therapeutic purposes. The opening of the furanone ring followed by recyclization is a known reaction pathway that can lead to the formation of new heterocyclic systems with different biological activities. beilstein-journals.org The stability of the furanone ring is also a factor, as loss of aromaticity in the furan (B31954) ring can still maintain activity against diverse cancer cell lines. nih.gov

CompoundModificationBiological Activity
10c Methyl group at C-3Increased antiproliferative activity compared to unsubstituted 10b nih.gov
10h Methyl group at C-3, methoxy at C-62-4 times more potent than 10g (no C-3 methyl) nih.gov

Benzene (B151609) Ring Substitutions and Resulting SAR Trends

Substitutions on the benzene ring of the benzo[b]furan-3(2H)-one scaffold offer a wide range of possibilities for modulating biological activity. The nature, number, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.

A variety of substituents on the benzene ring have been explored in SAR studies of benzofuran derivatives. For instance, the presence of hydroxyl and methoxy groups at the C-6 and C-7 positions has been shown to be important for interactions with tubulin. nih.gov Specifically, a hydrogen bond between a C-7 hydroxyl group and the Asn β258 side chain of tubulin has been observed. nih.gov

In another study, the introduction of a CONH group was found to be necessary for anticancer activity. mdpi.com The addition of phenol (B47542) and chlorine groups to this scaffold increased the number of binding interactions with the target, leading to improved anticancer activity. mdpi.com These examples highlight the diverse ways in which benzene ring substitutions can be used to fine-tune the biological profile of benzo[b]furanone derivatives.

SubstituentPositionEffect on Biological Activity
MethoxyC-6Enhanced antiproliferative activity nih.gov
HydroxylC-7Formation of hydrogen bonds with tubulin nih.gov
Phenol and Chlorine-Increased binding interactions and anticancer activity mdpi.com
Nitro-Boosted anticancer activity by reducing DNA melting temperature mdpi.com

Design Principles for Optimized Benzo[b]furanone Analogs

Based on the available SAR data, several key design principles can be formulated for the development of optimized benzo[b]furanone analogs with enhanced biological activity.

Strategic Substitution on the Benzene Ring : The introduction of specific functional groups at key positions on the benzene ring is crucial. For example, electron-withdrawing groups like nitro and fluorine can significantly enhance activity, likely through a combination of electronic and binding effects. The positions of these substituents are critical, as demonstrated by the differential activities of positional isomers.

Targeted Modifications of the Furanone Ring : The furanone ring is not merely a passive scaffold but an active participant in the molecule's biological effects. The introduction of small alkyl groups, such as a methyl group at the C-3 position, can lead to a substantial increase in potency, suggesting the presence of a nearby hydrophobic pocket in the target protein.

Exploiting Hydrogen Bonding Potential : The incorporation of hydrogen bond donors and acceptors, such as hydroxyl and methoxy groups, at appropriate positions on the benzene ring can facilitate stronger binding to the target protein. The C-6 and C-7 positions appear to be particularly important for such interactions, especially in the context of tubulin inhibition.

Analytical and Spectroscopic Characterization Methodologies for Benzo B Furan 3 2h One Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the aromatic ring and the methylene (B1212753) group on the furanone ring give rise to distinct signals. The methylene protons at the C2 position are expected to appear as a singlet, typically in the range of 3.5-4.5 ppm, due to the influence of the adjacent carbonyl group and the ether oxygen. The aromatic region would display two signals corresponding to the protons at the C4 and C6 positions. Due to the strong electron-withdrawing nature of the nitro group at C7 and the electronegativity of the fluorine at C5, these protons would be significantly deshielded, appearing far downfield. The proton at C6 would likely appear as a doublet, split by the adjacent fluorine atom (³JH-F coupling). The proton at C4 would also appear as a doublet, with a smaller coupling constant due to a four-bond coupling to the fluorine atom (⁴JH-F).

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C3) is expected to be the most deshielded, appearing around 190-200 ppm. The carbon atom bonded to the fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JC-F), a characteristic feature in the NMR of organofluorine compounds magritek.com. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons, causing a downfield shift for the carbons it is attached to (C7) and in the ortho and para positions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Couplings
H2 ~4.0 (s, 2H) - -
C2 - ~45-55 -
C3 - ~190-200 -
C3a - ~120-130 -
H4 ~8.2 (d, 1H) - ⁴JH-F ≈ 2-4 Hz
C4 - ~115-125 ²JC-F
C5 - ~155-165 ¹JC-F ≈ 240-250 Hz magritek.com
H6 ~7.9 (d, 1H) - ³JH-F ≈ 8-10 Hz
C6 - ~110-120 ²JC-F
C7 - ~145-155 ³JC-F

Note: Predicted values are based on data for structurally similar compounds like nitrobenzofurazans and fluorinated aromatics. magritek.commdpi.comnih.gov

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₄FNO₄), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.

Furthermore, the fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offers valuable structural information. The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses. strath.ac.uknih.gov For the title compound, the molecular ion peak would be the parent peak. Subsequent fragmentation would likely proceed through several pathways:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da) or NO (30 Da). The expulsion of these open-shell molecules is a common feature for nitroaromatics. nih.gov

Loss of carbon monoxide: The furanone ring can readily lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for many cyclic ketones and lactones.

Cleavage of the furanone ring: The heterocyclic ring can undergo cleavage, leading to further smaller fragments.

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Calculated) Ion Formula Proposed Fragmentation
197.0128 [C₈H₄FNO₄]⁺ Molecular Ion [M]⁺
167.0179 [C₈H₄FO₃]⁺ [M - NO]⁺
151.0173 [C₈H₄FNO₂]⁺ [M - NO₂]⁺
139.0179 [C₇H₄FO₂]⁺ [M - NO - CO]⁺

Note: These fragmentation pathways are proposed based on established principles for nitroaromatic and heterocyclic compounds. nih.govnih.govchemguide.co.uk

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by several strong absorption bands. The most prominent would be the carbonyl (C=O) stretch of the lactone, which typically appears at a high frequency (around 1720-1740 cm⁻¹) due to the ring strain. The nitro group (NO₂) gives rise to two very strong and characteristic bands: an asymmetric stretching vibration around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. blogspot.comorgchemboulder.comspectroscopyonline.com Other significant peaks include C-F stretching vibrations, aromatic C=C stretching, and aromatic C-H stretching. libretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the benzofuranone core, further influenced by the nitro and fluoro substituents, is expected to show distinct absorption bands. Aromatic nitro compounds typically display strong absorption due to π → π* transitions. nih.goviu.edu The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted benzofuranone. The spectrum is expected to show one or more strong absorption bands in the UV region, potentially extending into the visible range depending on the solvent.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

Technique Predicted Absorption Assignment
IR ~3100-3000 cm⁻¹ Aromatic C-H Stretch pressbooks.pub
~1730 cm⁻¹ C=O Stretch (Lactone)
~1610, 1500 cm⁻¹ Aromatic C=C Stretch pressbooks.pub
~1540 cm⁻¹ Asymmetric NO₂ Stretch orgchemboulder.com
~1350 cm⁻¹ Symmetric NO₂ Stretch orgchemboulder.com
~1250 cm⁻¹ C-O-C Stretch (Ether)
~1150 cm⁻¹ C-F Stretch
UV-Vis λmax ≈ 250-280 nm π → π* Transition

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related benzofuran-3(2H)-one and benzofuran-2(3H)-one derivatives allow for a detailed prediction of its solid-state conformation. researchgate.netvensel.orgresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.2
b (Å) ~18.0
c (Å) ~13.2
β (°) ~96.5
Volume (ų) ~1700

Note: These hypothetical data are based on published crystal structures of similar benzofuranone derivatives and serve as an illustrative example. vensel.orgresearchgate.net

Future Research Directions and Translational Perspectives for Benzo B Furan 3 2h One Compounds

Novel Synthetic Routes for Highly Functionalized Benzo[b]furanones

The development of novel and efficient synthetic methodologies is paramount to exploring the full potential of the benzo[b]furanone scaffold. Current research focuses on creating diverse and highly functionalized derivatives, which are essential for building extensive compound libraries for biological screening.

Recent advancements in synthetic organic chemistry offer several promising avenues for the synthesis of functionalized benzo[b]furanones. These include:

Gold-Catalyzed Cycloisomerization: This method utilizes gold catalysts to facilitate the cyclization of ortho-alkynylphenols, providing a direct route to the benzo[b]furanone core.

Metal-Free Approaches: The development of synthetic routes that avoid the use of heavy metals is a key area of focus. These methods often rely on alternative activation strategies to promote the desired cyclization reactions.

Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a versatile tool for the synthesis of a wide range of heterocyclic compounds, including benzofuranones. These methods often involve cross-coupling reactions to construct key bonds within the molecule.

Synthesis from 3-Hydroxy-2-Pyrones: This approach utilizes readily available starting materials to construct the benzo[b]furanone skeleton through a series of controlled chemical transformations.

These and other emerging synthetic strategies will be instrumental in generating a diverse array of benzo[b]furanone derivatives with unique substitution patterns, enabling a thorough investigation of their structure-activity relationships.

Application in Targeted Chemical Probe Development

The development of targeted chemical probes is a crucial step in elucidating the mechanism of action of bioactive molecules and identifying their cellular targets. Benzo[b]furanone scaffolds, with their potential for diverse functionalization, represent a promising platform for the design of such probes.

Future research in this area could focus on:

Photoaffinity Labeling: The incorporation of photoreactive groups, such as benzophenones or diazirines, into the benzo[b]furanone scaffold would enable the formation of covalent bonds with target proteins upon photoactivation. This technique is invaluable for identifying direct binding partners in complex biological systems.

Fluorescent Probes: The attachment of fluorophores to the benzo[b]furanone core would allow for the visualization of the compound's subcellular localization and its interactions with cellular components using advanced microscopy techniques.

Biotinylated Probes: The introduction of a biotin tag would facilitate the affinity-based purification of target proteins, enabling their identification and further characterization.

By designing and synthesizing these specialized chemical tools, researchers can gain a deeper understanding of the molecular pharmacology of bioactive benzo[b]furanones, paving the way for the development of more selective and potent therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Benzo[b]furanone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be applied to the study of benzo[b]furanone compounds to accelerate the identification of promising drug candidates and to optimize their properties.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can be used to develop QSAR models that correlate the chemical structures of benzo[b]furanone derivatives with their biological activities. researchgate.netsemanticscholar.org These models can then be used to predict the activity of virtual compounds, guiding the design of new molecules with improved potency.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can be performed using molecular docking and other computational methods. researchgate.netresearchgate.net This approach allows for the rapid identification of potential hits, reducing the time and cost associated with experimental screening.

ADME/Toxicity Prediction: AI-powered models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of benzo[b]furanone derivatives. researchgate.net This information is crucial for selecting compounds with favorable pharmacokinetic and safety profiles for further development.

The application of these computational approaches to the study of benzo[b]furanones will undoubtedly streamline the drug discovery process and enhance the probability of success in identifying new therapeutic agents.

Computational ApproachApplication in Benzo[b]furanone ResearchPotential Benefits
QSAR Predicting biological activity based on chemical structure.Guides the design of more potent compounds.
Virtual Screening Identifying potential drug candidates from large compound libraries.Accelerates the hit identification process.
ADME/Tox Prediction Assessing the drug-like properties and safety of compounds.Facilitates the selection of candidates with favorable profiles.

Exploration of New Biological Targets and Mechanisms of Action for Benzo[b]furanone Scaffolds

The benzofuran (B130515) scaffold is present in a wide range of compounds with diverse biological activities, including anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govnih.gov This suggests that the benzo[b]furanone core may also interact with a variety of biological targets.

Future research should focus on:

Target Identification and Validation: A systematic exploration of the biological targets of benzo[b]furanone derivatives is needed. This can be achieved through a combination of experimental approaches, such as affinity chromatography and proteomic profiling, and computational methods, such as inverse docking.

Mechanism of Action Studies: Once a biological target has been identified, detailed mechanistic studies are required to understand how the benzo[b]furanone compound modulates its activity. This may involve biochemical assays, cell-based assays, and structural biology techniques.

Exploration of Novel Therapeutic Areas: The diverse biological activities of benzofuran derivatives suggest that benzo[b]furanones may have therapeutic potential in a wide range of diseases. Further investigation into their efficacy in various disease models is warranted.

A comprehensive understanding of the biological targets and mechanisms of action of benzo[b]furanone scaffolds will be essential for their successful translation into novel therapeutics.

Sustainable and Scalable Synthetic Pathways for Functionalized Benzo[b]furanones

The development of sustainable and scalable synthetic routes is a critical consideration for the practical application of any new class of chemical compounds. For benzo[b]furanones, this entails a focus on green chemistry principles to minimize the environmental impact of their synthesis and to ensure their economic viability for large-scale production.

Key areas for future research in this domain include:

Catalysis: The use of highly efficient and recyclable catalysts, such as nanocatalysts or enzyme-based systems, can significantly improve the sustainability of synthetic processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Renewable Feedstocks: The exploration of renewable starting materials, such as those derived from biomass, can reduce the reliance on petrochemicals.

Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processes, including improved safety, better process control, and easier scalability.

By embracing these principles of green and sustainable chemistry, the synthesis of functionalized benzo[b]furanones can be made more environmentally friendly and economically feasible, facilitating their transition from the research laboratory to clinical and industrial applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one with high purity?

The synthesis typically involves multi-step functionalization of the benzo[b]furan core. A recommended approach includes:

  • Oxidation of intermediates : Use Dess-Martin periodinane to oxidize hydroxyl groups to ketones, ensuring high yield and selectivity (e.g., as demonstrated in the synthesis of tetrahydrofuro[2,3-b]furan derivatives) .
  • Boronic acid coupling : Incorporate fluoronitrobenzaldehyde precursors (e.g., 3-fluoro-5-nitrobenzaldehyde) via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates listed in reagent catalogs .
  • Chromatographic purification : Employ silica gel chromatography to isolate the final product, as validated in studies on analogous furanone systems .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign fluorine-19 (19^{19}F) and proton (1^{1}H) signals to confirm regiochemistry and purity. For example, 19^{19}F NMR can distinguish nitro-fluoro positional isomers .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and nitro (NO2_2) vibrations (~1520 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC to assess purity, particularly for nitro-containing derivatives prone to decomposition .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage conditions : Maintain at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis, as specified for fluoronitrobenzaldehyde analogs .
  • Handling precautions : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid nitro group reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

Discrepancies often arise from dynamic effects or isomerism. Strategies include:

  • 2D NMR experiments : Perform NOESY or COSY to distinguish between regioisomers (e.g., 5-fluoro-7-nitro vs. 7-fluoro-5-nitro substitution) .
  • Computational modeling : Compare experimental 19^{19}F chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What factors influence the regioselectivity of nitration/fluorination in benzo[b]furan derivatives?

Key determinants include:

  • Electronic effects : Electron-withdrawing groups (e.g., existing nitro substituents) direct fluorination to meta positions, as observed in fluoronitrophenol syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitration rates at sterically hindered positions .
  • Catalytic systems : Enzymatic catalysts (e.g., Amano Lipase PS-30) can achieve stereoselective functionalization, critical for complex furanone scaffolds .

Q. How can researchers optimize stereoselective synthesis of this compound?

  • Kinetic resolution : Use lipase enzymes to selectively hydrolyze one enantiomer of a racemic intermediate, as demonstrated in tetrahydrofurofuranone syntheses .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to control stereochemistry during fluorination .

Q. What strategies mitigate decomposition during the synthesis of nitro-functionalized furanones?

  • Low-temperature reactions : Conduct nitration steps below 0°C to minimize side reactions, as advised for fluoronitrobenzaldehyde derivatives .
  • Protecting groups : Temporarily mask reactive carbonyls with acetals or silyl ethers during harsh reaction conditions .

Methodological Notes

  • Cross-referencing synthesis protocols : Compare analogous compounds (e.g., 3-fluoro-5-nitrobenzaldehyde) for reaction optimization .
  • Data validation : Always corroborate spectral data with computational or literature-based predictions to address ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.